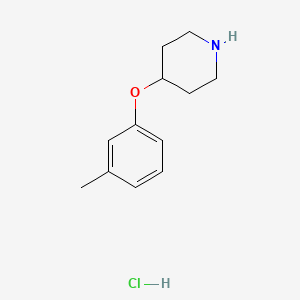![molecular formula C11H18N4 B1602524 [(2-(4-Metilpiperazin-1-il)piridin-3-il)metil]amina CAS No. 953748-71-5](/img/structure/B1602524.png)
[(2-(4-Metilpiperazin-1-il)piridin-3-il)metil]amina
Descripción general
Descripción
(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica: Agentes Anti-Tuberculosos
Este compuesto ha sido investigado por su potencial como agente anti-tuberculoso. Un estudio diseñó y sintetizó derivados de este compuesto para evaluar su actividad contra Mycobacterium tuberculosis H37Ra. Algunos derivados exhibieron concentraciones inhibitorias significativas, lo que indica el potencial de este compuesto como un andamio para desarrollar nuevos fármacos anti-tuberculosos .
Síntesis Química: Derivados de Piperazina
El compuesto se utiliza en la síntesis de derivados de piperazina. Estos derivados son cruciales en el desarrollo de compuestos con potenciales actividades farmacológicas, incluyendo propiedades anti-inflamatorias y analgésicas .
Mecanismo De Acción
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interactions with its targets . .
Análisis Bioquímico
Biochemical Properties
(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with receptor tyrosine kinases, particularly the platelet-derived growth factor receptor (PDGFR) tyrosine kinase . This interaction can inhibit the activity of PDGFR, which is crucial in regulating cell growth and division. Additionally, (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine may interact with other proteins involved in cell signaling pathways, thereby influencing various cellular functions.
Cellular Effects
The effects of (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine on cells are diverse and significant. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PDGFR, this compound can alter cell proliferation and differentiation . Furthermore, (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine may affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell survival and function.
Molecular Mechanism
At the molecular level, (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine exerts its effects through binding interactions with biomolecules. It binds to the active site of PDGFR, inhibiting its kinase activity and preventing downstream signaling . This inhibition can lead to reduced phosphorylation of target proteins, ultimately affecting various cellular processes. Additionally, (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine may modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine remains stable under normal storage conditions . Its long-term effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine in animal models can vary with different dosages. At lower doses, the compound may exhibit therapeutic effects by inhibiting PDGFR and modulating cell signaling pathways . At higher doses, it may cause toxic or adverse effects, such as cellular toxicity and organ damage. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing potential side effects.
Metabolic Pathways
(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound may undergo biotransformation through processes such as oxidation and conjugation, leading to the formation of metabolites that can be excreted. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function. Studying these transport and distribution mechanisms can provide insights into the compound’s pharmacodynamics and therapeutic potential.
Subcellular Localization
The subcellular localization of (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine is crucial for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall effects on cellular processes. Investigating the subcellular localization of (2-(4-Methylpiperazin-1-yl)pyridin-3-yl)methanamine can provide valuable information for optimizing its therapeutic applications.
Propiedades
IUPAC Name |
[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-14-5-7-15(8-6-14)11-10(9-12)3-2-4-13-11/h2-4H,5-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCQKISFLSLQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588418 | |
| Record name | 1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953748-71-5 | |
| Record name | 1-[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1602444.png)









![2-(4-Cyano-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1602462.png)


